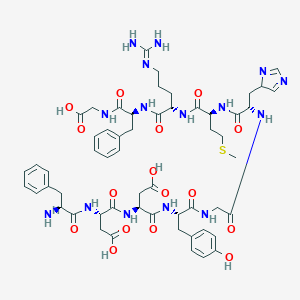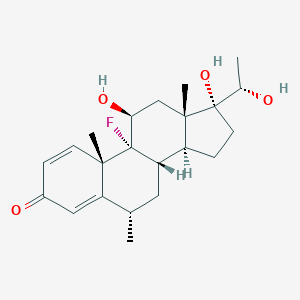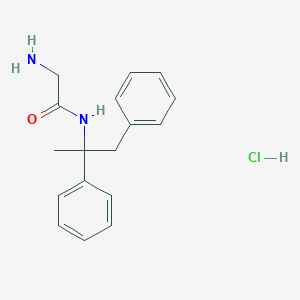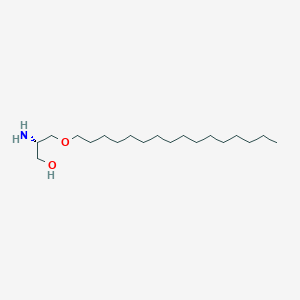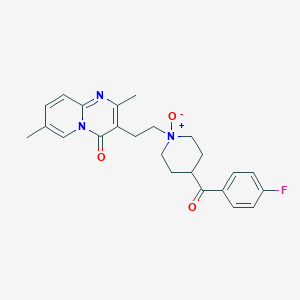
Sinomedol N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinomedol N-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the well-known analgesic drug, acetaminophen, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Sinomedol N-oxide has been used in a variety of scientific research applications. It has been found to have antioxidant properties and has been used in studies investigating the role of oxidative stress in various disease states. Additionally, Sinomedol N-oxide has been studied for its potential use as an analgesic, as well as its ability to modulate the immune system.
Mécanisme D'action
The exact mechanism of action of Sinomedol N-oxide is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) in cells. This, in turn, reduces oxidative stress and inflammation, which may contribute to its analgesic and immunomodulatory effects.
Effets Biochimiques Et Physiologiques
Sinomedol N-oxide has been found to have a range of interesting biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the immune system. Additionally, Sinomedol N-oxide has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sinomedol N-oxide in lab experiments is its high yield and cost-effectiveness. Additionally, its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. However, one limitation of using Sinomedol N-oxide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Sinomedol N-oxide. One area of interest is its potential use as an analgesic, as well as its ability to modulate the immune system. Additionally, further studies are needed to fully understand the mechanism of action of Sinomedol N-oxide and its role in reducing oxidative stress and inflammation. Finally, there is a need for more studies investigating the safety and toxicity of Sinomedol N-oxide, particularly in humans.
In conclusion, Sinomedol N-oxide is a promising compound that has the potential to be used in a variety of scientific research applications. Its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. While there are still many unanswered questions about its mechanism of action and safety, the future looks bright for this intriguing compound.
Méthodes De Synthèse
The synthesis of Sinomedol N-oxide involves the oxidation of Sinomedol with hydrogen peroxide in the presence of a catalyst. The resulting compound is then purified using a series of chromatographic techniques. The yield of this synthesis method is typically high, making it a cost-effective way to produce Sinomedol N-oxide in large quantities.
Propriétés
Numéro CAS |
118435-02-2 |
|---|---|
Nom du produit |
Sinomedol N-oxide |
Formule moléculaire |
C24H26FN3O3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
3-[2-[4-(4-fluorobenzoyl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O3/c1-16-3-8-22-26-17(2)21(24(30)27(22)15-16)11-14-28(31)12-9-19(10-13-28)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 |
Clé InChI |
PFYDQUZGBBIYED-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
SMILES canonique |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
Autres numéros CAS |
118435-02-2 |
Synonymes |
sinomedol N-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



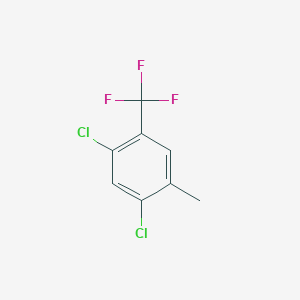
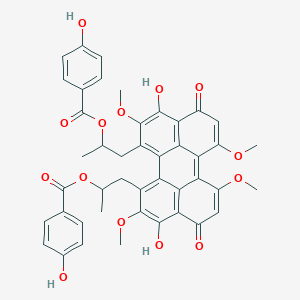
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
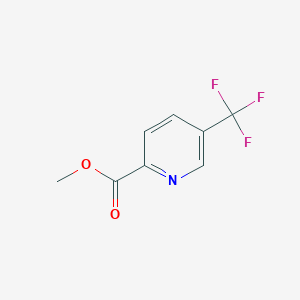
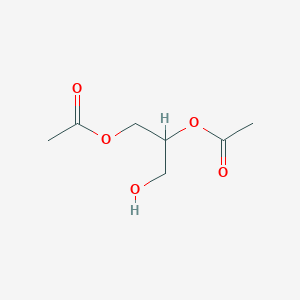
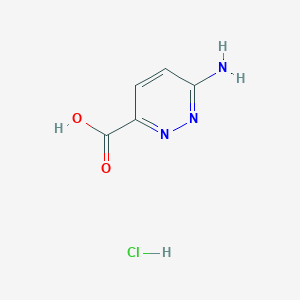

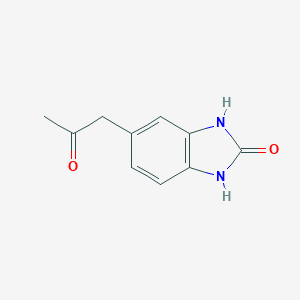
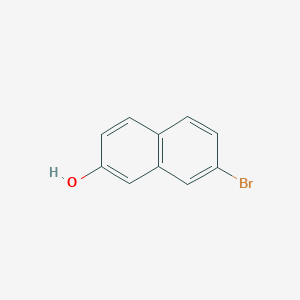
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
